molecular formula C13H9NO4 B120447 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 149505-87-3

3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B120447
M. Wt: 243.21 g/mol
InChI Key: KJHPQSSQEOOQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid” consists of two phenyl rings connected by a single bond, with a nitro group attached to one ring and a carboxylic acid group attached to the other . The exact molecular structure could not be found.


Chemical Reactions Analysis

The nitration of aromatic compounds is a widely used transformation that introduces a nitro group into aromatic systems . The exact chemical reactions involving “3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid” could not be found.

Scientific Research Applications

Magnetic Properties and Exchange Pathways

Research into organic nitroxides, which share structural similarities with 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, has revealed insights into their magnetic properties and exchange pathways. For example, a study on β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid demonstrated the formation of stacked, intercalated, 1-D hydrogen-bonded chains. These chains exhibit 1-D Heisenberg antiferromagnetic behavior, highlighting the potential of such compounds in magnetic and material science applications (Field & Lahti, 2003).

Oxidative Cleavage and Synthetic Applications

Another study focused on the oxidative cleavage of β-keto sulfones using nitrous acid, which led to the unexpected formation of arenecarboxylic acids, including [1,1'-biphenyl]-4-carboxylic acid. This work suggests potential pathways for synthesizing novel carboxylic acid derivatives from similar compounds, which could be useful in organic synthesis and material chemistry (Abdel‐Aziz, 2014).

Metal-Organic Frameworks (MOFs) and Gas Adsorption

Research on Cd(II) Metal-Organic Frameworks (MOFs) using different carboxylic ligands demonstrated that these frameworks could effectively adsorb CO2. The study indicates that amino and nitro functional groups in ligands enhance CO2 adsorption, suggesting applications of similar carboxylic acids in environmental and material sciences (Wang et al., 2018).

Paramagnetic Complexes and Cytotoxicity

Paramagnetic dirhenium complexes containing nitrobenzoate ligands have been synthesized and characterized. These complexes, including those with 4'-nitro[1,1'-biphenyl]-4-carboxylate ligands, exhibit unique spectral and electrochemical properties. Moreover, they have been screened for antiproliferative properties against human cancer cell lines, suggesting potential applications in medicinal chemistry and oncology research (Mallick et al., 2017).

Photorelease Mechanisms and Photoprotection

Studies on the photorelease mechanisms of carboxylic acids from 1-acyl-7-nitroindolines reveal rapid release of carboxylates in aqueous solutions, which could be applied in photoprotected bioactive compounds and controlled drug delivery systems (Morrison et al., 2002).

properties

IUPAC Name

3-(3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHPQSSQEOOQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629595
Record name 3'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

149505-87-3
Record name 3'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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